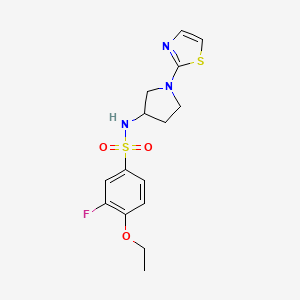

4-ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O3S2/c1-2-22-14-4-3-12(9-13(14)16)24(20,21)18-11-5-7-19(10-11)15-17-6-8-23-15/h3-4,6,8-9,11,18H,2,5,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCKICRCAGDGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=NC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, which is then coupled with a pyrrolidine derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or ethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Bases: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to 4-ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide in antiviral applications. For instance, N-Heterocycles have been identified as promising antiviral agents due to their diverse mechanisms of action against various viruses, including HIV and herpes simplex virus (HSV). The efficacy of these compounds often hinges on their ability to inhibit viral replication and interfere with viral protein functions .

| Compound Type | Target Virus | Mechanism of Action | Efficacy |

|---|---|---|---|

| N-Heterocycles | HIV | Reverse transcriptase inhibition | High |

| Pyrazole derivatives | HSV | Plaque reduction | Significant |

Anticancer Research

The compound's thiazole and pyrrolidine moieties may contribute to its potential anticancer properties. Research has shown that similar sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies on thiazolidinones and thiadiazoles indicate that modifications in their structure can lead to improved anticancer activity, suggesting a similar approach could be beneficial for 4-ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide .

| Cancer Cell Line | Compound Tested | IC50 Value (µM) |

|---|---|---|

| MCF7 (Breast) | Thiazolidinone | 25.4 |

| A549 (Lung) | Thiadiazole | 15.7 |

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Compounds containing sulfonamide groups have been shown to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema, making it a valuable avenue for further research .

Case Studies

Several case studies have documented the synthesis and evaluation of compounds structurally related to 4-ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide:

- Synthesis and Biological Evaluation : A study synthesized a series of thiazole-based sulfonamides and evaluated their antiviral activities against HIV strains, demonstrating significant reductions in viral load.

- Structure–Activity Relationship (SAR) : An investigation into the SAR of pyrrolidine derivatives revealed that specific substitutions at the thiazole ring enhance antiviral potency, guiding future modifications of the target compound.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

4-ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide: shares structural similarities with other thiazole and pyrrolidine derivatives.

Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

Pyrrolidine derivatives: Often used in medicinal chemistry for their ability to modulate enzyme activity.

Uniqueness

The uniqueness of 4-ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 4-ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a novel benzenesulfonamide derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a benzenesulfonamide core, which is known for its diverse biological activities, particularly in drug discovery. The presence of the thiazole and pyrrolidine moieties enhances its pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to 4-ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide exhibit a range of biological activities, including:

- Antiviral Activity : Thiazole derivatives have shown promise in inhibiting viral enzymes, particularly in the context of hepatitis C virus (HCV) and other RNA viruses .

- Antitumor Properties : Compounds with sulfonamide groups have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .

- Anti-inflammatory Effects : Some benzenesulfonamide derivatives have been reported to exhibit anti-inflammatory activity by modulating cytokine production .

The biological activity of 4-ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is hypothesized to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or tumor progression.

- Modulation of Signaling Pathways : It could influence pathways related to inflammation and cell proliferation.

1. Antiviral Activity

A study demonstrated that thiazole-containing compounds significantly inhibited the NS5B RNA polymerase of HCV with IC50 values below 0.5 μM, indicating strong antiviral potential. The incorporation of the pyrrolidine ring in the structure may enhance binding affinity to the target enzyme .

2. Antitumor Efficacy

In vitro studies showed that similar sulfonamide derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, one derivative demonstrated an IC50 value of 15 μM in MDA-MB-231 cells, suggesting effective growth inhibition .

3. Anti-inflammatory Properties

Research has indicated that compounds with a sulfonamide group can reduce pro-inflammatory cytokine levels in macrophage cultures. A derivative exhibited a significant decrease in TNF-alpha production at concentrations as low as 10 μM .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.